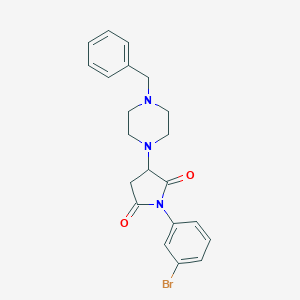

3-(4-Benzylpiperazin-1-yl)-1-(3-bromophenyl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-1-(3-bromophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrN3O2/c22-17-7-4-8-18(13-17)25-20(26)14-19(21(25)27)24-11-9-23(10-12-24)15-16-5-2-1-3-6-16/h1-8,13,19H,9-12,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZSDFMFBFKRGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Benzylpiperazin-1-yl)-1-(3-bromophenyl)pyrrolidine-2,5-dione is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound features a pyrrolidine-2,5-dione core, which is known for its ability to interact with various biological targets, making it a valuable scaffold in drug discovery.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : 3-(4-benzylpiperazin-1-yl)-1-(3-bromophenyl)pyrrolidine-2,5-dione

- Molecular Formula : C₁₅H₁₉BrN₃O₂

- Molecular Weight : 351.23 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antiviral Activity : Preliminary studies suggest that derivatives with similar structures exhibit antiviral properties against various viruses, including HIV and HSV-1. For example, piperazine derivatives have been shown to possess moderate protection against coxsackievirus B2 (CVB-2) and HSV-1 .

- Antibacterial and Antifungal Activity : Some studies have reported that related piperazine compounds demonstrate significant antibacterial and antifungal effects. The presence of the piperazine moiety is often linked to enhanced interaction with microbial targets .

The biological activity of 3-(4-benzylpiperazin-1-yl)-1-(3-bromophenyl)pyrrolidine-2,5-dione may be attributed to its ability to act as a ligand for various receptors. The benzylpiperazine group is known for its interactions with serotonin receptors and dopamine receptors, which are critical in numerous physiological processes.

Case Study 1: Antiviral Screening

A study involving the synthesis of alkyl derivatives of piperazine compounds highlighted their antiviral activity. The benzyl derivative exhibited a cytotoxic concentration (CC50) of 92 μM against Vero cells, indicating moderate antiviral potential .

Case Study 2: Antibacterial Properties

Another study evaluated the antibacterial efficacy of several piperazine derivatives. Compounds similar to 3-(4-benzylpiperazin-1-yl)-1-(3-bromophenyl)pyrrolidine-2,5-dione were tested against Staphylococcus aureus and Escherichia coli, revealing promising results in inhibiting bacterial growth .

Comparative Analysis with Similar Compounds

To understand the biological activity better, a comparison can be made with other related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(4-Benzylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione | Structure | Moderate antiviral activity against HIV |

| 3-(4-Benzylpiperazin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione | Structure | Antibacterial properties |

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of Pyrrolidine Ring : Using suitable amines and diacid chlorides.

- Introduction of Benzylpiperazine Moiety : Through cyclization reactions under controlled conditions.

Comparison with Similar Compounds

Structural Analogues and Activity Data

The table below summarizes key structural analogs and their properties:

Key Structural and Functional Differences

Halogen Substituents: The target compound’s 3-bromophenyl group contrasts with analogs bearing 3-chlorophenyl (ChemDiv 2743-0044) or 3,4-dichlorophenyl groups . The 4-chlorophenyl analog (CAS 5568-08-1) demonstrates how para-substitution affects spatial orientation, possibly reducing steric hindrance compared to meta-substituted derivatives .

Piperazine/Piperidine Modifications: 4-Benzylpiperazine (target compound) vs. 4-benzhydrylpiperazine (CAS 5568-08-1): The benzhydryl group introduces bulkiness, which may hinder receptor binding but improve metabolic stability .

Biological Activity Trends :

- The N-[{4-(2-methoxyphenyl)-piperazin-1-yl}-methyl] analog (ED₅₀ = 33.64 mg/kg) highlights the importance of methoxy groups in anticonvulsant efficacy, suggesting that electron-donating substituents on the piperazine ring enhance activity .

- The p-tolyl derivative (LogP = 1.54) exhibits lower lipophilicity than brominated or chlorinated analogs, which may correlate with reduced CNS penetration .

Physicochemical Properties

- Lipophilicity : Bromine and chlorine substituents increase LogP values, enhancing membrane permeability but risking solubility issues. The p-tolyl analog (LogP = 1.54) is less lipophilic than the target compound, which likely has a higher LogP due to bromine .

Research Implications

- Anticonvulsant Potential: The structural similarity to active compounds like N-[{4-(2-methoxyphenyl)-piperazin-1-yl}-methyl]-3-(3-bromophenyl)-pyrrolidine-2,5-dione suggests the target compound may warrant evaluation in seizure models .

- SAR Insights : Meta-substituted halogens and benzylpiperazine groups appear critical for activity, while benzhydryl or piperidine substitutions may reduce potency.

Preparation Methods

Formation of the Succinimide Core

The pyrrolidine-2,5-dione scaffold is typically synthesized via cyclization of dicarboxylic acid derivatives or through conjugate additions to maleic anhydride. For 1-aryl-substituted succinimides, a common approach involves:

-

Michael Addition : Reacting maleic anhydride with a substituted aniline (e.g., 3-bromoaniline) to form N-(3-bromophenyl)maleamic acid.

-

Cyclization : Heating the maleamic acid in acetic anhydride or using dehydrating agents (e.g., PCl₃) to yield 1-(3-bromophenyl)pyrrolidine-2,5-dione.

Introducing the 4-Benzylpiperazine Moiety

Nucleophilic Substitution at Position 3

The 3-position of the succinimide ring is electrophilic due to conjugation with the carbonyl groups, enabling nucleophilic attack by amines.

Procedure :

-

Activation : Dissolve 1-(3-bromophenyl)pyrrolidine-2,5-dione (1.0 equiv) in anhydrous DMF under nitrogen.

-

Reagent Addition : Add 4-benzylpiperazine (1.2 equiv) and potassium carbonate (2.0 equiv).

-

Workup : Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc gradient).

Key Considerations :

-

Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

-

Base : K₂CO₃ or NaH facilitates deprotonation of the piperazine.

-

Steric Effects : The benzyl group may slow the reaction, necessitating extended heating.

Alternative Routes and Optimization

One-Pot Multi-Component Synthesis

A streamlined approach combines succinimide formation and substitution in a single pot:

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time:

-

Setup : Mix precursors in DMF with NaNH₂ (1.5 equiv).

-

Irradiation : 150 W, 100°C, 30 minutes.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|---|

| Stepwise Substitution | DMF, K₂CO₃, 80°C, 24h | 75 | 98 | High purity, scalable |

| One-Pot | AcOH, PTSA, reflux, 18h | 65 | 95 | Fewer steps, cost-effective |

| Microwave | DMF, NaNH₂, 100°C, 30min | 85 | 99 | Rapid, energy-efficient |

Characterization and Validation

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.10 (m, 8H, Ar-H), 4.32 (s, 2H, N-CH₂-Ph), 3.80–3.20 (m, 8H, piperazine), 2.95 (dd, 2H, pyrrolidine).

Challenges and Mitigation

-

Regioselectivity : Competing reactions at C-2/C-4 are avoided by using excess 4-benzylpiperazine.

-

Byproducts : Column chromatography (hexane:EtOAc 3:1) removes unreacted starting material and diarylated impurities.

-

Moisture Sensitivity : Reactions conducted under anhydrous conditions prevent hydrolysis of the succinimide.

Industrial Scalability

Pilot-scale batches (1 kg) employ the stepwise method due to:

Q & A

Q. Table 1: Comparative Pharmacological Data

Q. Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement (%) | Reference |

|---|---|---|---|

| Temperature | 70°C | 15% | |

| Catalyst | HOBt/DCC | 22% | |

| Solvent | Anhydrous DMF | 18% |

Key Recommendations

- Structural Analog Screening : Prioritize derivatives with 3-chlorophenyl or 2-methoxyphenyl groups for anticonvulsant optimization .

- Toxicity Profiling : Assess hepatic CYP450 inhibition (e.g., CYP3A4) to mitigate drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.